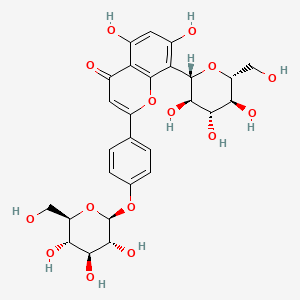

vitexin 4'-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, is a flavonoid glucoside. It is commonly found in plants such as Crataegus pinnatifida and Passiflora incarnata . It has been shown to effectively inhibit glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .

Synthesis Analysis

The enzymatic synthesis of Vitexin 4’-glucoside has been reported. Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin. The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’- O - β -glucoside and vitexin-5- O - β -glucoside .Molecular Structure Analysis

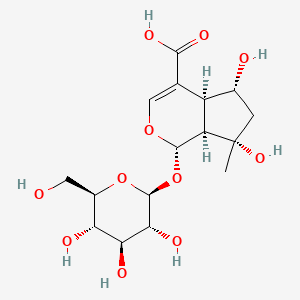

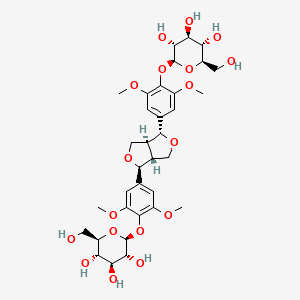

The molecular formula of Vitexin 4’-glucoside is C27H30O15 . The molecular weight is 594.52 . The InChI key is NDSUKTASTPEKBX-LXXMDOISSA-N .Chemical Reactions Analysis

The glycosylation of Vitexin has been reported. The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’- O - β -glucoside (17.5% yield) and vitexin-5- O - β -glucoside (18.6% yield) .Physical And Chemical Properties Analysis

Vitexin 4’-glucoside is a solid substance . It has a good linear relationship in a certain mass concentration range, with a correlation coefficient greater than 0.995 . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .科学研究应用

1. Enzymatic Synthesis of Vitexin Glycosides

- Application Summary: Vitexin is an active component of many traditional Chinese medicines, but its low solubility limits its pharmaceutical usage. To overcome this, researchers have used solvent-stable β-fructosidase to glycosylate vitexin in organic solvents .

- Methods of Application: The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .

- Results: Highly efficient synthesis of β-D-fructofuranosyl-(2/6)-vitexin (1.04 g L-1) and β-D-difructofuranosyl-(2 6)-vitexin (0.45 g L-1) was attained in 50% (v/v) ethyl acetate solvent system from 1.5 g L-1 vitexin .

2. Anti-Tumor Activities

- Application Summary: Two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .

- Results: The results showed that the two novel vitexin glycosides had higher anti-tumor activities compared to vitexin .

3. Diabetes Mellitus Treatment

- Application Summary: Vitexin and isovitexin have been extensively studied for their pharmacological relevance in diabetes mellitus .

- Results: Vitexin and isovitexin work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

4. Neurodegenerative Conditions

- Application Summary: Vitexin 4"-Ο-Glucoside exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

- Results: Because of these properties, it holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .

5. Inhibition of Glutamate Release

- Application Summary: Vitexin 4"-Ο-Glucoside has been found to inhibit glutamate, a neurotransmitter that can impact brain function .

- Results: The inhibition of glutamate release in the brain by Vitexin 4"-Ο-Glucoside leads to lower plasma concentrations .

6. Anti-Inflammatory and Antioxidant Effects

- Application Summary: Vitexin 4"-Ο-Glucoside exhibits anti-inflammatory and antioxidant effects .

- Results: These properties of Vitexin 4"-Ο-Glucoside help in suppressing the production of pro-inflammatory cytokines and mitigating oxidative stress .

7. Compound Screening Libraries

- Application Summary: Vitexin 4"-Ο-Glucoside is a natural product derived from plant sources that finds application in compound screening libraries .

- Results: The use of Vitexin 4"-Ο-Glucoside in compound screening libraries aids in metabolomics, phytochemical, and pharmaceutical research .

8. Inhibition of Pro-Inflammatory Cytokines

安全和危害

Vitexin 4’-glucoside is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician .

属性

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPSSJEHVNDFL-WIQAIWCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin 4'-glucoside | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。